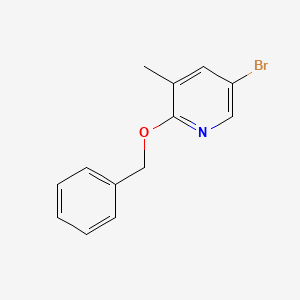

2-(Benzyloxy)-5-bromo-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQUGOYFVFTNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744592 | |

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289270-73-0 | |

| Record name | 2-(Benzyloxy)-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine, a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. This document provides a complete walkthrough of a robust two-step synthetic pathway, commencing with the diazotization and bromination of 2-amino-3-methylpyridine to yield the key intermediate, 5-bromo-2-hydroxy-3-methylpyridine. The subsequent Williamson ether synthesis to afford the final product is meticulously described. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential safety information and characterization data to ensure reproducible and reliable results.

Introduction and Strategic Overview

The synthesis of functionalized pyridine rings is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This compound serves as a versatile building block, incorporating a benzyl ether for potential protecting group strategies, a bromine atom for subsequent cross-coupling reactions, and a methyl group that influences the electronic and steric properties of the pyridine core.

The synthetic strategy outlined herein is a logical and efficient two-step process. The initial step focuses on the regioselective introduction of a bromine atom at the 5-position and the conversion of the 2-amino group to a hydroxyl group. The second step involves the formation of the benzyl ether via a classic Williamson ether synthesis, a reliable and high-yielding nucleophilic substitution reaction.

Reaction Schematics and Mechanisms

Overall Synthetic Pathway

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine

This transformation is achieved through a Sandmeyer-type reaction. The amino group of 2-amino-3-methylpyridine is first converted into a diazonium salt using sodium nitrite in an acidic medium. The subsequent introduction of a bromide source, such as hydrobromic acid, and a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. The presence of water in the reaction medium leads to the concurrent hydrolysis of the diazonium group at the 2-position to a hydroxyl group, yielding the pyridinone tautomer.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and efficient method for forming ethers.[1] It proceeds via an S_N2 mechanism. In this step, the hydroxyl group of 5-bromo-2-hydroxy-3-methylpyridine is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. The use of a primary halide like benzyl bromide is advantageous as it minimizes the competing E2 elimination reaction.[1]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |

| 2-Amino-3-methylpyridine | 1603-40-3 | 108.14 | Harmful if swallowed, Skin/eye irritant |

| Sodium Nitrite | 7632-00-0 | 69.00 | Oxidizer, Toxic, Environmental hazard |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Corrosive, Severe skin/eye damage |

| Copper(I) Bromide | 7787-70-4 | 143.45 | Irritant |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Corrosive, Severe skin/eye damage |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | Flammable solid, Water-reactive |

| Benzyl Bromide | 100-39-0 | 171.03 | Lachrymator, Toxic, Corrosive |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Reproductive toxin, Irritant |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, Eye irritant |

| Hexanes | 110-54-3 | 86.18 | Flammable liquid, Health hazard |

| Sodium Bicarbonate | 144-55-8 | 84.01 | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |

Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-amino-3-methylpyridine (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid.

-

Maintain the temperature below 10 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 1 hour at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

-

Work-up and Purification: Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxy-3-methylpyridine as a solid.

Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: To this suspension, add a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Bromo-2-hydroxy-3-methylpyridine | C₆H₆BrNO | 188.02 | Off-white to light yellow solid | 170-174[2] |

| This compound | C₁₃H₁₂BrNO | 278.14 | Yellow solid | - |

Expected NMR Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (s, 1H, pyridine H), 7.6-7.8 (s, 1H, pyridine H), 7.2-7.5 (m, 5H, Ar-H), 5.4 (s, 2H, OCH₂), 2.2 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 160-162, 148-150, 140-142, 136-138, 128-129 (multiple peaks), 127-128, 118-120, 110-112, 68-70, 16-18.

(Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.)

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously. Handle under an inert atmosphere. Use a Class D fire extinguisher for fires involving sodium hydride.

-

Benzyl Bromide: A potent lachrymator (causes tearing) and is toxic. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.

-

Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and a face shield.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their scientific endeavors. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material.

References

-

Marinier, A.; Priestley, E. S. J. Med. Chem. 2019, 62, 7400-7416.[1]

-

Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine product page. (Accessed Jan 15, 2026).[3]

-

Khan Academy. Williamson ether synthesis. (Accessed Jan 15, 2026).[4]

-

Stenutz, R. 5-bromo-2-hydroxy-3-methylpyridine. (Accessed Jan 15, 2026).[5]

-

PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. (Accessed Jan 15, 2026).[2]

- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methylpyridine product page. (Accessed Jan 15, 2026).

-

Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST, 2016, 17(46), 55.[6]

-

Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (Accessed Jan 15, 2026).[7]

-

Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. (Accessed Jan 15, 2026).[8]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (Accessed Jan 15, 2026).

-

The Royal Society of Chemistry. Supporting Information. (Accessed Jan 15, 2026).[9]

-

ChemicalBook. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum. (Accessed Jan 15, 2026).[10]

-

ChemicalBook. This compound. (Accessed Jan 15, 2026).[11]

-

PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. (Accessed Jan 15, 2026).[12]

-

Arctom Scientific. This compound. (Accessed Jan 15, 2026).[13]

-

Sigma-Aldrich. 2-Benzyloxy-5-bromo-pyridine. (Accessed Jan 15, 2026).[14]

-

CymitQuimica. This compound. (Accessed Jan 15, 2026).[15]

Sources

- 1. youtube.com [youtube.com]

- 2. 2-(Benzyloxy)-3-bromo-5-methylpyridine | C13H12BrNO | CID 54176016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]

- 4. Khan Academy [khanacademy.org]

- 5. 5-bromo-2-hydroxy-3-methylpyridine [stenutz.eu]

- 6. ijssst.info [ijssst.info]

- 7. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 8. 2-Amino-5-bromo-3-methylpyridine, 97% 3430-21-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. rsc.org [rsc.org]

- 10. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR [m.chemicalbook.com]

- 11. This compound | 1289270-73-0 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. arctomsci.com [arctomsci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical intermediate 2-(Benzyloxy)-5-bromo-3-methylpyridine, including its CAS number, chemical and physical properties, a plausible synthesis pathway, and its potential applications in the field of drug discovery. As a key building block, this compound holds significance for medicinal chemists in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 1289270-73-0[1]

Physicochemical Properties:

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 278.14 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₂BrNO | [1][2] |

| Appearance | Yellow solid | CymitQuimica |

| Purity | Typically ≥95% | CymitQuimica |

| Boiling Point | Not specified | [3] |

| Melting Point | Not specified |

Synthesis and Mechanism

Proposed Synthetic Pathway:

The synthesis of this compound can be logically approached from 2-amino-5-bromo-3-methylpyridine. This precursor contains the core pyridine ring with the desired bromine and methyl substitutions. The synthetic strategy focuses on the conversion of the amino group to a benzyloxy group.

A plausible synthetic workflow.

Step 1: Diazotization and Hydrolysis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-5-bromo-3-methylpyridine into a hydroxyl group. This is a classic Sandmeyer-type reaction involving diazotization followed by hydrolysis.

-

Causality: The amino group is not a good leaving group for direct substitution. Diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) converts the amino group into a diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating nucleophilic substitution by water to form the corresponding pyridinol.

Experimental Protocol (Hypothetical):

-

To a solution of 2-amino-5-bromo-3-methylpyridine in aqueous sulfuric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

-

The reaction mixture is stirred at this temperature for a period to ensure complete formation of the diazonium salt.

-

The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 5-bromo-3-methylpyridin-2-ol.

-

The product can be isolated by neutralization and extraction with a suitable organic solvent.

Step 2: Williamson Ether Synthesis

The resulting 5-bromo-3-methylpyridin-2-ol is then subjected to a Williamson ether synthesis to introduce the benzyloxy group.

-

Causality: The hydroxyl group of the pyridinol is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide, where the bromide acts as the leaving group, to form the desired 2-(benzyloxy) ether.

Experimental Protocol (Hypothetical):

-

5-Bromo-3-methylpyridin-2-ol is dissolved in a suitable aprotic solvent (e.g., DMF, THF).

-

A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the hydroxyl group.

-

Benzyl bromide is then added, and the reaction mixture is stirred, possibly with heating, to drive the reaction to completion.

-

The final product, this compound, is isolated through aqueous workup and purified by techniques such as column chromatography.

Applications in Drug Discovery

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and are components of numerous approved drugs. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Role as a Kinase Inhibitor Building Block:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structure of this compound offers several strategic advantages for the synthesis of kinase inhibitors:

-

The Pyridine Core: The pyridine ring can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

-

The Bromine Atom: The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of structure-activity relationships by appending different functional groups that can interact with specific pockets of the kinase active site.

-

The Benzyloxy and Methyl Groups: These groups can contribute to the overall lipophilicity and steric profile of the molecule, influencing its pharmacokinetic properties and binding affinity.

General workflow for drug discovery.

Characterization and Analytical Data

Expected NMR Spectral Features:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the methyl group, the benzylic methylene group, and the phenyl ring of the benzyl group would be expected.

-

¹³C NMR: Resonances for all 13 carbon atoms in the molecule would be present, including those of the pyridine ring, the methyl group, the benzylic methylene carbon, and the carbons of the phenyl ring.

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling any chemical. The following information is based on available safety data for this compound.

Hazard Identification:

-

The compound is generally classified as an irritant.

-

Specific hazard statements may include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined structure and reactive handles allow for the systematic development of novel therapeutic agents. While detailed experimental data is somewhat limited in public sources, its properties and reactivity can be reliably inferred from established chemical principles. As with all chemical reagents, proper safety precautions are paramount during its handling and use in a laboratory setting.

References

- Google Patents. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. (URL: )

-

Arctom Scientific. CAS NO. 1289270-73-0 | this compound. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. (URL: [Link])

-

PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. (URL: [Link])

- Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine. (URL: )

- Google Patents. (2022). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (URL: )

- Google Patents. (2024). Hsd17b13 inhibitors and/or degraders. (URL: )

-

Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. (URL: [Link])

- Google Patents. (2014). Pyrimidine compound and medical use thereof. (URL: )

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (URL: [Link])

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. (URL: [Link])

-

Organic Syntheses. (1955). 2,3-diaminopyridine. (URL: [Link])

-

MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (URL: [Link])

- Google Patents. (2015). Fluorophenyl pyrazol compounds. (URL: )

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine

An Authored Guide for Professionals in Drug Discovery and Chemical Research

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromo-3-methylpyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and logical synthetic pathway, and analyze its reactivity and strategic applications, particularly in the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical utility and handling of this versatile compound. All methodologies and claims are supported by authoritative citations to ensure scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: 5-Bromo-3-methyl-2-(phenylmethoxy)pyridine

-

Common Name: this compound

-

Molecular Formula: C₁₃H₁₂BrNO[3]

-

Molecular Weight: 278.14 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1. Note that experimental data for this specific compound is scarce; therefore, some values are computed based on its structure and drawn from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Weight | 278.14 g/mol | (Calculated)[3] |

| Molecular Formula | C₁₃H₁₂BrNO | Verified[3] |

| XLogP3-AA | 3.7 | Computed for isomer 2-(Benzyloxy)-3-bromo-5-methylpyridine[4] |

| Hydrogen Bond Donor Count | 0 | Computed for isomer[4] |

| Hydrogen Bond Acceptor Count | 2 | Computed for isomer[4] |

| Rotatable Bond Count | 3 | Computed for isomer[4] |

| Topological Polar Surface Area | 22.1 Ų | Computed for isomer[4] |

| Canonical SMILES | CC1=CC(=C(N=C1)OCC2=CC=CC=C2)Br | (Isomer Structure)[4] |

| InChI Key | ZXBALWCXRZIYRP-UHFFFAOYSA-N | (Isomer Structure)[4] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is not commonly detailed in standard literature but can be logically constructed from readily available precursors through established, high-yielding reactions. A scientifically sound and efficient pathway involves the benzylation of the corresponding hydroxypyridine, which itself can be derived from an aminopyridine precursor.

The causality for this multi-step approach is rooted in the reliability of each transformation. The precursor, 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5), is a commercially available and versatile starting material.[5][6] The conversion of an aminopyridine to a pyridinol via diazotization is a classic and well-understood method, and the final benzylation step proceeds via the robust Williamson ether synthesis.[7][8]

Proposed Synthetic Workflow

The overall transformation can be visualized as a three-stage process starting from 2-amino-3-methylpyridine.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Step 3 - Williamson Ether Synthesis

This protocol describes the final step: the conversion of 5-Bromo-3-methylpyridin-2-ol to the target compound.

Materials:

-

5-Bromo-3-methylpyridin-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-3-methylpyridin-2-ol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of the pyridinol to form the corresponding sodium alkoxide.[9][10] This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophilic benzyl bromide. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material. Mechanism: This is a classic Sₙ2 reaction where the nucleophilic pyridinolate attacks the benzylic carbon, displacing the bromide leaving group to form the ether linkage.[8]

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromine Atom (C5-Br): The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions.[11][12][13] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents at the 5-position, a common strategy for scaffold decoration in medicinal chemistry.[14][15]

-

The Benzyloxy Group (C2-O-Bn): The benzyloxy group serves two primary purposes. First, it acts as a stable protecting group for the pyridin-2-ol tautomer. Second, it can be readily cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the hydroxyl group, providing a site for further functionalization or to reveal a key pharmacophoric feature in a final compound.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[16][17]

Caption: Use of the title compound in a Suzuki-Miyaura cross-coupling reaction.

This reaction enables the modular synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, various arylboronic acids can be coupled to the pyridine core to probe interactions with a biological target. The resulting 5-aryl-2-(benzyloxy)-3-methylpyridine derivatives are key intermediates in the synthesis of inhibitors for enzymes like kinases and other protein targets.[18][19]

Analytical Characterization

Full characterization is essential to confirm the identity and purity of this compound. While a specific public spectrum is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[20][21]

-

¹H NMR:

-

Pyridine Protons: Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets or singlets depending on coupling.

-

Phenyl Protons (from Benzyl): A multiplet in the aromatic region (δ 7.2-7.5 ppm) integrating to 5 protons.

-

Benzylic Protons (-CH₂-): A characteristic singlet around δ 5.0-5.5 ppm, integrating to 2 protons.

-

Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm), integrating to 3 protons.

-

-

¹³C NMR:

-

Pyridine Carbons: Five distinct signals in the range of δ 110-160 ppm. The carbon bearing the benzyloxy group (C2) would be highly deshielded.

-

Phenyl Carbons: Signals between δ 127-137 ppm.

-

Benzylic Carbon (-CH₂-): A signal around δ 70 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the molecular formula C₁₃H₁₂BrNO.

Safety and Handling

As with any brominated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazards: While specific toxicity data is not available, related bromopyridine compounds are generally classified as irritants. Assume the compound is harmful if swallowed and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined reactive sites—the bromine atom for cross-coupling and the cleavable benzyloxy group—provide chemists with a versatile and powerful tool for constructing complex molecular architectures. A clear understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

YSCHEM: CAS NO. 1289270-73-0 | this compound. Yschem. Available from: [Link]

-

Amole Biotechnology Co., Ltd.: this compound. Amole Bio. Available from: [Link]

-

Ashenhurst, J.: The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available from: [Link]

-

ResearchGate: Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

-

Professor Dave Explains: Williamson Ether Synthesis. YouTube. (2018). Available from: [Link]

-

Wikipedia: Williamson ether synthesis. Wikipedia, the free encyclopedia. (2023). Available from: [Link]

-

Royal Society of Chemistry: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. RSC. Available from: [Link]

-

Khan Academy: Williamson ether synthesis. Khan Academy. Available from: [Link]

-

The Organic Chemistry Tutor: Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018). Available from: [Link]

-

Royal Society of Chemistry: Copies of 1H, 13C, 19F NMR spectra. RSC. Available from: [Link]

-

PubChem: 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia: Suzuki reaction. Wikipedia, the free encyclopedia. (2023). Available from: [Link]

-

Royal Society of Chemistry: Supporting Information for .... RSC. Available from: [Link]

-

Faraday Discussions: Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. (2023). Available from: [Link]

-

Chemistry LibreTexts: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from: [Link]

-

Organic Chemistry Portal: Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

MDPI: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2018). Available from: [Link]

-

NIH National Center for Biotechnology Information: Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. (2015). Available from: [Link]

-

Royal Society of Chemistry: NMR Spectra of Products. RSC. Available from: [Link]

- Google Patents:Method for preparing 5-bromo-2-methylpyridine. Google Patents.

- Google Patents:Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

- Google Patents:Pyrimidine compound and medical use thereof. Google Patents.

-

PubChem: Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. National Center for Biotechnology Information. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd.: Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Ningbo Inno Pharmchem. Available from: [Link]

- Google Patents:Heterocyclic compounds and uses thereof. Google Patents.

- Google Patents:PRMT5 inhibitors. Google Patents.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 1289270-73-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-(Benzyloxy)-3-bromo-5-methylpyridine | C13H12BrNO | CID 54176016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 14. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

- 15. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 19. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 20. rsc.org [rsc.org]

- 21. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

Molecular weight and formula of 2-(Benzyloxy)-5-bromo-3-methylpyridine

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide offers a comprehensive overview of this compound, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document outlines the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and describes rigorous methods for its structural characterization. Furthermore, it explores the molecule's synthetic utility, emphasizing its potential as a versatile intermediate for creating diverse chemical entities through modern cross-coupling chemistries. This guide is structured to provide both foundational knowledge and actionable insights, grounding all technical claims in authoritative sources.

Introduction to a Versatile Pyridine Scaffold

This compound (CAS No: 1289270-73-0) is a substituted pyridine derivative that serves as a highly valuable intermediate in organic synthesis.[1][2] Its architecture is distinguished by three key functional components integrated onto a pyridine core:

-

A Benzyloxy Group: Positioned at the 2-position, this group is a stable ether linkage that can act as a protecting group for a hydroxyl functionality or be an integral part of a final target molecule's pharmacophore.

-

A Bromo Substituent: The bromine atom at the 5-position is a critical synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of carbon-carbon and carbon-heteroatom bonds.

-

A Methyl Group: The methyl group at the 3-position provides steric and electronic influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of derivative compounds.

This strategic combination of features makes this compound a sought-after precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is analogous to other functionalized pyridine intermediates that form the backbone of numerous pharmaceutical agents and agrochemicals.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization begins with a clear understanding of these foundational data points.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrNO | [1][5] |

| Molecular Weight | 278.14 g/mol | [1][2][5] |

| Monoisotopic Mass | 277.01023 Da | [5] |

| CAS Number | 1289270-73-0 | [1][2] |

| Appearance | Yellow solid | [2] |

| Typical Purity | ≥95% | [2] |

| IUPAC Name | This compound |

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This classic yet powerful method involves the O-alkylation of a corresponding hydroxypyridine with a benzyl halide.

Synthetic Strategy and Rationale

The chosen strategy involves the reaction of 5-bromo-3-methylpyridin-2-ol with benzyl bromide. The causality behind the experimental choices is as follows:

-

Precursor: 5-bromo-3-methylpyridin-2-ol is the logical starting material, as the pyridine nitrogen activates the 2-position for nucleophilic attack and the hydroxyl group provides the site for benzylation.

-

Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form a highly reactive alkoxide. This ensures the reaction proceeds to completion.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the Sₙ2 reaction.

-

Purification: Column chromatography is the standard for purifying products of this nature, effectively separating the desired ether from unreacted starting materials and byproducts based on polarity.

Detailed Experimental Protocol

Safety Note: This procedure involves strong bases and flammable solvents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

5-bromo-3-methylpyridin-2-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 5-bromo-3-methylpyridin-2-ol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a solution of approximately 0.2 M concentration.

-

Deprotonation: Cool the flask to 0 °C in an ice-water bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Effervescence (hydrogen gas evolution) will be observed.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete. The solution should become a homogeneous suspension of the sodium salt.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 90:10 hexanes:EtOAc) to elute the final product.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra.

-

Mass Spectrometry (MS): Analyze a dilute solution of the compound via Electrospray Ionization (ESI) or another soft ionization technique to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the benzylic protons (-CH₂-) around δ 5.3-5.5 ppm.- A multiplet for the aromatic protons of the benzyl group between δ 7.2-7.5 ppm.- Two distinct singlets or doublets for the two protons on the pyridine ring.- A singlet for the methyl group (-CH₃) protons around δ 2.2-2.4 ppm. |

| ¹³C NMR | - A signal for the benzylic carbon (~70 ppm).- Signals for the aromatic carbons of the benzyl and pyridine rings (110-160 ppm).- A signal for the methyl carbon (~15-20 ppm). |

| MS (ESI+) | - A molecular ion peak [M+H]⁺ at m/z ≈ 278/280.- A characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |

| IR (ATR) | - C-O-C ether stretching vibrations around 1250-1050 cm⁻¹.- Aromatic C=C and C=N stretching around 1600-1450 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹. |

Synthetic Utility and Applications in Drug Development

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The bromine atom at the 5-position is the primary site for molecular elaboration.

Key Transformations:

-

Suzuki Coupling: Reaction with various boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable in medicinal chemistry.

-

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, creating substituted aminopyridines.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Lithiation/Grignard Formation: The bromine can be exchanged with lithium or magnesium to form an organometallic nucleophile, which can then react with a variety of electrophiles.

This suite of reliable and high-yielding reactions allows for the rapid generation of a library of diverse analogues from a single, common intermediate. This approach, known as divergent synthesis, is a cornerstone of modern drug discovery, enabling efficient exploration of the chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Role as a scaffold for generating diverse chemical derivatives.

Conclusion

This compound is a well-defined and synthetically accessible chemical entity with significant potential for advanced organic synthesis. Its stable structure, combined with the synthetically versatile bromine handle, makes it an ideal starting point for the development of novel compounds in pharmaceutical and materials science research. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in their discovery programs.

References

-

PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Benzyloxy-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

PubChem. 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

- Google Patents. Method for preparing 5-bromo-2-methylpyridine.

-

ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

- 1. This compound | 1289270-73-0 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-(Benzyloxy)-3-bromo-5-methylpyridine | C13H12BrNO | CID 54176016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Benzyloxy)-5-bromo-3-methylpyridine is a substituted pyridine derivative of interest, combining the structural features of a halogenated pyridine core, a methyl substituent, and a benzyl ether. Such scaffolds are common in medicinal chemistry, making a thorough understanding of their spectroscopic properties essential for synthesis confirmation, purity assessment, and further derivatization.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational NMR principles to offer a robust, predictive interpretation. The causality behind spectral assignments is explained, providing researchers with the tools to interpret their own experimental data. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is presented.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring, the methyl group, the benzylic methylene group, and the phenyl ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing bromine and nitrogen atoms, and the electron-donating methyl and benzyloxy groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.15 | d | ~2.5 | 1H |

| H4 | ~7.50 | d | ~2.5 | 1H |

| H12 (ortho) | ~7.45 | m | - | 2H |

| H13 (meta) | ~7.38 | m | - | 2H |

| H14 (para) | ~7.32 | m | - | 1H |

| H10 (-CH₂-) | ~5.40 | s | - | 2H |

| H8 (-CH₃) | ~2.30 | s | - | 3H |

Analysis and Rationale:

-

Pyridine Protons (H6 and H4): The protons on the pyridine ring are expected to be the most downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

-

H6: This proton is ortho to the ring nitrogen and is significantly deshielded, placing its predicted chemical shift around 8.15 ppm. It is expected to appear as a doublet due to coupling with H4, with a small coupling constant (⁴J) of approximately 2.5 Hz, which is typical for meta-coupling in pyridine rings.

-

H4: This proton is meta to the nitrogen and is also deshielded, though to a lesser extent than H6. Its chemical shift is predicted to be around 7.50 ppm. It will also appear as a doublet due to the same meta-coupling with H6.

-

-

Benzyl Protons (H12, H13, H14, and H10):

-

Phenyl Group (H12, H13, H14): The five protons of the phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region of 7.30-7.50 ppm.[2] Due to the relatively free rotation and minimal electronic influence from the rest of the molecule, these signals may overlap and appear as a complex multiplet. For similar structures like 2-benzylpyridine, these protons appear between 7.18 and 7.35 ppm.[3]

-

Methylene Group (H10): The benzylic methylene protons are adjacent to an oxygen atom, which strongly deshields them. Their chemical shift is predicted to be around 5.40 ppm. These two protons are chemically equivalent and have no adjacent protons to couple with, so they should appear as a sharp singlet.

-

-

Methyl Protons (H8): The methyl group attached to the pyridine ring is in a relatively shielded environment. Based on data for 3-methylpyridine (picoline), where the methyl signal appears around 2.3 ppm, a similar chemical shift is predicted here.[4] This signal will be a singlet as there are no vicinal protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~162.0 |

| C6 | ~148.0 |

| C4 | ~140.0 |

| C11 (ipso) | ~136.5 |

| C3 | ~132.0 |

| C13 (meta) | ~128.8 |

| C12 (ortho) | ~128.5 |

| C14 (para) | ~128.2 |

| C5 | ~115.0 |

| C10 (-CH₂-) | ~70.0 |

| C8 (-CH₃) | ~18.0 |

Analysis and Rationale:

-

Pyridine Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen and the various substituents.

-

C2: This carbon is bonded to both the electronegative nitrogen and oxygen atoms, making it the most deshielded carbon in the pyridine ring, with a predicted shift of around 162.0 ppm.

-

C6 and C4: These carbons are also significantly deshielded by the nitrogen atom, with predicted shifts of approximately 148.0 ppm and 140.0 ppm, respectively.

-

C3: The chemical shift of this carbon, substituted with a methyl group, is predicted to be around 132.0 ppm.

-

C5: This carbon is attached to the bromine atom. The heavy atom effect of bromine typically shields the attached carbon, but its electron-withdrawing nature can have a competing deshielding effect. In 5-bromopyridine derivatives, this carbon often appears in the 115-120 ppm range.

-

-

Benzyl Carbons (C10, C11, C12, C13, C14):

-

C10 (-CH₂-): The benzylic carbon is attached to an oxygen atom and is expected to have a chemical shift around 70.0 ppm.[5]

-

Phenyl Group (C11, C12, C13, C14): The carbons of the phenyl ring are expected in the aromatic region of 128-137 ppm.[6][7] The ipso-carbon (C11), attached to the CH₂O group, will be the most downfield of this group. The ortho (C12), meta (C13), and para (C14) carbons will have very similar chemical shifts, often in the 128-129 ppm range.

-

-

Methyl Carbon (C8): The methyl carbon is in a highly shielded, aliphatic environment, and its signal is predicted to be the most upfield, at approximately 18.0 ppm, similar to the methyl carbon in 3-methylpyridine.[8]

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Material and Solvent Selection: Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.[9][10] Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[11]

-

Dissolution and Filtration: The sample should be fully dissolved in a clean, dry vial before transfer to the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the residual solvent peak of CDCl₃ is sufficient and avoids potential contamination.[12]

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz spectrometer.

Caption: Recommended workflow for NMR data acquisition and processing.

Rationale for Parameter Choices:

-

Pulse Angle: A 30° or 45° pulse angle is a good compromise between signal intensity and ensuring quantitative reliability by allowing for sufficient relaxation between scans.[13]

-

Relaxation Delay (D1): A delay of 1.5-2.0 seconds is generally sufficient for small molecules to relax, ensuring that signal intensities in the ¹H spectrum are suitable for integration.[14]

-

Acquisition Time (AQ): An acquisition time of around 3 seconds for ¹H NMR provides good digital resolution without excessively acquiring noise.[14][15]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[16]

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging spectral data from analogous compounds and fundamental NMR principles, a reliable set of expected chemical shifts, multiplicities, and coupling constants has been established. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible NMR data for this and similar molecules. This guide serves as a valuable resource for the structural verification and characterization of this compound, facilitating its use in further chemical synthesis and drug discovery efforts.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

University of California, Irvine. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

- Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 633.

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Supporting Information for an unspecified article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine, Department of Chemistry. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]

- 4. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. organomation.com [organomation.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Core Physical Properties of 2-(Benzyloxy)-5-bromo-3-methylpyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are critical determinants of its potential as a therapeutic agent.[1] These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] For a compound like 2-(Benzyloxy)-5-bromo-3-methylpyridine, which serves as a building block for more complex molecules, a thorough understanding of its physical characteristics is essential for predicting the properties of its derivatives and for optimizing synthetic and purification processes.

The benzyloxy and bromo substituents on the methylpyridine core introduce specific electronic and steric features that influence intermolecular interactions, and consequently, the macroscopic physical properties of the compound. The following sections will delve into the key physical parameters of this compound, providing both theoretical context and practical methodologies for their determination.

Molecular Structure and Core Properties

The foundational properties of this compound are derived directly from its atomic composition and arrangement.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO | Chemical Supplier Data |

| Molecular Weight | 278.14 g/mol | Chemical Supplier Data |

| CAS Number | 1289270-73-0 | Chemical Supplier Data |

| Physical Appearance | Yellow Solid | CymitQuimica |

The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions, while the physical appearance provides a preliminary indication of the compound's purity.

Key Physical Properties: A Detailed Examination

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.

Expected Properties: As a crystalline solid, this compound is expected to have a sharp and defined melting point. The presence of the aromatic rings and the polar C-Br and C-O bonds will likely lead to significant intermolecular forces, suggesting a relatively high melting point for a molecule of its size.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point is the capillary tube method using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound, this property is relevant if the compound is to be purified by distillation under reduced pressure to avoid decomposition.

Expected Properties: Due to its relatively high molecular weight and polarity, this compound is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. It may be susceptible to decomposition at these high temperatures.

Experimental Protocol for Boiling Point Determination (for high-boiling compounds):

Given the expected high boiling point, determination would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

-

Apparatus Setup: A small-scale distillation apparatus is assembled.

-

Sample Introduction: A small amount of the compound is placed in the distillation flask.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is stabilized and recorded.

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Diagram of a General Distillation Setup:

Caption: General workflow for boiling point determination.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure and the pH of the solution.

Expected Solubility Profile:

-

Polar Protic Solvents (e.g., water, ethanol): Due to the presence of the polar pyridine nitrogen and ether linkage, some solubility might be expected in polar protic solvents. However, the large nonpolar benzyloxy and bromomethylpyridine components will likely limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Higher solubility is anticipated in these solvents as they can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network.

-

Nonpolar Solvents (e.g., hexanes, toluene): Limited solubility is expected due to the overall polarity of the molecule.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed as follows:

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature.

-

Heating: If the compound is not soluble at room temperature, the mixture is gently heated to assess temperature effects on solubility.

Diagram of Solubility Testing Logic:

Sources

Starting materials for the synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a protected hydroxyl group, a bromine atom for subsequent cross-coupling reactions, and a methyl group, makes it a versatile building block. This guide provides a detailed technical overview of the common starting materials and synthetic pathways for its preparation, grounded in established chemical principles and methodologies. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.

Core Synthetic Strategy: A Retrosynthetic Analysis

The target molecule is an ether, and its synthesis is most logically achieved via the Williamson ether synthesis, a robust and well-established method for forming the carbon-oxygen-carbon ether linkage.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3] A retrosynthetic disconnection of the benzylic ether bond in this compound reveals two primary synthetic routes:

-

Route A: The reaction between the alkoxide of 2-hydroxy-5-bromo-3-methylpyridine and a benzyl halide (e.g., benzyl bromide).

-

Route B: The reaction between benzyl alkoxide and a halogenated pyridine, such as 2,5-dibromo-3-methylpyridine , where the halogen at the C2 position acts as the leaving group.

This guide will detail the preparation of the key pyridine intermediates required for both routes, starting from a common, commercially available precursor.

Caption: Retrosynthetic analysis of the target molecule via two primary pathways.

The Foundational Starting Material: 2-Amino-3-methylpyridine

The most efficient synthetic pathways to the key pyridine intermediates originate from a common, readily available starting material: 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). Its amino group is a versatile functional handle that can be readily converted into other functionalities, such as hydroxyl or halide groups, through well-understood reaction mechanisms.

Synthesis of the Primary Intermediate: 2-Amino-5-bromo-3-methylpyridine

The first critical step from the foundational material is the regioselective bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine.[4][5] The amino group at the C2 position is a powerful activating group that directs electrophilic substitution to the C5 position.

Causality Behind the Protocol: Direct bromination can lead to over-bromination and other side reactions. To ensure high selectivity and yield, the amino group is often transiently protected as an amide using acetic anhydride. This moderation of the amino group's activating strength prevents unwanted side reactions and ensures clean bromination at the desired C5 position. The subsequent hydrolysis of the amide regenerates the amino group.[6][7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

-

Acetylation: In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 mol) and acetic anhydride (1.2 mol). Heat the mixture to reflux and monitor the reaction's completion using thin-layer chromatography (TLC).

-

Bromination: Once the starting material is consumed, cool the reaction mixture to 20-25°C. Slowly add liquid bromine (1.1 mol) dropwise, maintaining the temperature. After the addition is complete, heat the mixture to 50°C for 3 hours.[6][7]

-

Hydrolysis and Isolation: Cool the mixture and carefully add water until all solids dissolve. Then, slowly add a 40% sodium hydroxide solution to hydrolyze the amide and precipitate the product. Continue stirring for 30 minutes.[7]

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 2-amino-5-bromo-3-methylpyridine.[6] A molar yield of approximately 64% can be expected.[6]

The Sandmeyer Reaction: A Gateway to Key Precursors

2-Amino-5-bromo-3-methylpyridine is a crucial branching point. Its primary amino group can be efficiently converted into a diazonium salt, which is an excellent leaving group (-N₂⁺). This intermediate can then be transformed into a variety of functional groups in a process known as the Sandmeyer reaction or related diazonium salt reactions. This allows for the synthesis of both the hydroxyl- and bromo-substituted precursors required for Routes A and B, respectively.

Caption: Synthetic workflow from the starting material to key precursors.

Synthesis of Precursor for Route A: 2-Hydroxy-5-bromo-3-methylpyridine

To prepare the precursor for Route A, the amino group of 2-amino-5-bromo-3-methylpyridine is converted to a hydroxyl group. This is achieved by diazotization in an acidic aqueous solution, followed by warming the solution to allow water to act as a nucleophile, displacing the diazonium group and forming the hydroxypyridine.

Experimental Protocol: Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine

-

Diazotization: Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 mol) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to -5°C to 0°C in an ice-salt bath.

-

Addition of Nitrite: Slowly add a chilled, saturated aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete.

-

Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 50-60°C. The diazonium salt will decompose, releasing nitrogen gas, and the hydroxyl group will be installed. Monitor the cessation of gas evolution.

-

Isolation: Cool the solution and neutralize it with a base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-bromo-3-methylpyridine.

Synthesis of Precursor for Route B: 2,5-Dibromo-3-methylpyridine

For Route B, a Sandmeyer reaction is employed to replace the amino group with a second bromine atom. This reaction utilizes a copper(I) bromide catalyst to facilitate the transformation of the diazonium salt intermediate.[6][7]

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine

-

Catalyst Preparation: In a three-necked flask, dissolve cuprous bromide (CuBr, 1.2 mol) in a 48% hydrobromic acid solution.[7]

-

Diazotization: Cool the solution to -5°C using an ice-salt bath. Slowly add solid 2-amino-3-methyl-5-bromopyridine (1.0 mol) to the stirred solution. Maintain the temperature for 15 minutes.[6]

-

Sandmeyer Reaction: Slowly add a saturated aqueous solution of sodium nitrite (1.2 mol) dropwise, keeping the temperature below 0°C. After the addition is complete, continue stirring for 2 hours.[6][7]

-